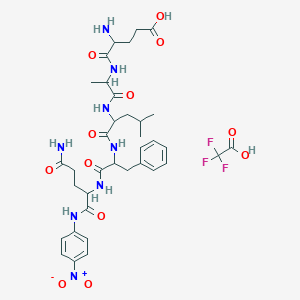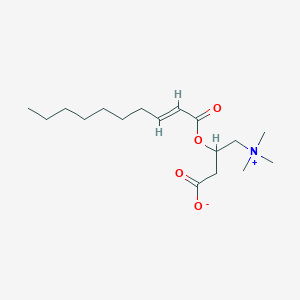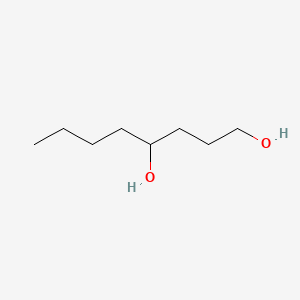
Samarium(III) oxalate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarium(III) oxalate hydrate is an inorganic compound composed of samarium, oxalic acid, and water molecules. The chemical formula for this compound is Sm₂(C₂O₄)₃·xH₂O, where x represents the number of water molecules associated with the compound. It typically forms yellow crystalline hydrates and is known for its insolubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Samarium(III) oxalate hydrate can be synthesized through the precipitation of soluble samarium salts with oxalic acid. One common method involves reacting samarium nitrate with oxalic acid in an aqueous solution. The reaction proceeds as follows:
2Sm(NO3)3+3H2C2O4→Sm2(C2O4)3+6HNO3
This reaction results in the formation of samarium(III) oxalate, which can then be hydrated to form the hydrate compound .
Industrial Production Methods
Industrial production of this compound typically involves similar precipitation methods but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Samarium(III) oxalate hydrate undergoes several types of chemical reactions, including:
Thermal Decomposition: Upon heating, this compound decomposes to form samarium oxide (Sm₂O₃) and carbon dioxide (CO₂).
Reduction: The compound can be reduced under specific conditions to form lower oxidation state samarium compounds.
Substitution: Samarium(III) oxalate can participate in substitution reactions where the oxalate ligands are replaced by other ligands.
Common Reagents and Conditions
Thermal Decomposition: Heating this compound in an inert atmosphere or under vacuum conditions.
Reduction: Using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Reacting with other ligands in a suitable solvent under controlled temperature and pH conditions.
Major Products Formed
Thermal Decomposition: Samarium oxide (Sm₂O₃) and carbon dioxide (CO₂).
Reduction: Lower oxidation state samarium compounds.
Substitution: New samarium complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, samarium(III) oxalate hydrate is used as a precursor for the synthesis of other samarium compounds. It is also employed in studies involving rare earth element chemistry and coordination compounds.
Biology and Medicine
While direct applications in biology and medicine are limited, samarium compounds, in general, are investigated for their potential use in medical imaging and cancer treatment. Samarium-153, a radioisotope, is used in radiopharmaceuticals for pain relief in bone cancer patients.
Industry
In the industrial sector, this compound is used in the production of samarium-cobalt magnets, which are known for their high magnetic strength and thermal stability. These magnets are used in various applications, including electric motors, headphones, and sensors .
Mécanisme D'action
The mechanism by which samarium(III) oxalate hydrate exerts its effects depends on the specific application. In thermal decomposition, the compound breaks down to form samarium oxide and carbon dioxide. In substitution reactions, the oxalate ligands are replaced by other ligands, forming new coordination complexes. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Praseodymium(III) oxalate
- Neodymium(III) oxalate
- Europium(III) oxalate
Comparison
Samarium(III) oxalate hydrate is unique due to its specific chemical properties and applications. Compared to praseodymium(III) oxalate and neodymium(III) oxalate, this compound has distinct thermal decomposition behavior and magnetic properties. Europium(III) oxalate, on the other hand, is known for its luminescent properties, which are not prominent in this compound .
Propriétés
Numéro CAS |
312695-68-4 |
|---|---|
Formule moléculaire |
C6H8O13Sm2 |
Poids moléculaire |
588.8 g/mol |
Nom IUPAC |
oxalic acid;samarium;hydrate |
InChI |
InChI=1S/3C2H2O4.H2O.2Sm/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;; |
Clé InChI |
XUYJSIIHRNSJLT-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Sm].[Sm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(Dibenzo[b,d]furan-2-yl)aniline](/img/structure/B12102774.png)

![3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide](/img/structure/B12102786.png)


![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)
![[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate](/img/structure/B12102798.png)

